molecular formula C10H16Si B8786497 m-Trimethylsilyltoluene CAS No. 3728-44-7

m-Trimethylsilyltoluene

Cat. No. B8786497
CAS RN: 3728-44-7
M. Wt: 164.32 g/mol
InChI Key: OVMFTFDFVZRFJD-UHFFFAOYSA-N
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Patent
US06548042B2

Procedure details

A mixture of m-trimethylsilyltoluene (8.22 g, 50 mmol), NBS (8.90 g, 50 mmol), AIBN (0.05 g) and chlorobenzene (50 ml) was heated by means of a heating bath preheated to 110° C. An exothermic reaction started when the reaction mixture reached 80-90° C. and the orange suspension became a colorless solution within minutes. The mixture was cooled down with the aid of an ice-bath, ice water was added and the resulting mixture was extracted with hexane. The organic phase was washed with water, then brine and dried (MgSO4). Filtration through a silica plug (10 g) followed by evaporation of solvents yielded 12.05 g (99%) of 37 as a colorless liquid. Spectroscopic data were identical to those reported in the literature.43
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]1[CH:4]=[C:5]([CH3:9])[CH:6]=[CH:7][CH:8]=1.C1C(=O)N([Br:19])C(=O)C1>CC(N=NC(C#N)(C)C)(C#N)C.ClC1C=CC=CC=1>[CH3:1][Si:2]([CH3:10])([CH3:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH2:9][Br:19]

Inputs

Step One
Name
Quantity
8.22 g
Type
reactant
Smiles
C[Si](C=1C=C(C=CC1)C)(C)C
Name
Quantity
8.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.05 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated by means of a heating bath
CUSTOM
Type
CUSTOM
Details
preheated to 110° C
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
reached 80-90° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down with the aid of an ice-bath
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with hexane
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration through a silica plug (10 g)
CUSTOM
Type
CUSTOM
Details
followed by evaporation of solvents

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C(CBr)C=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.05 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.